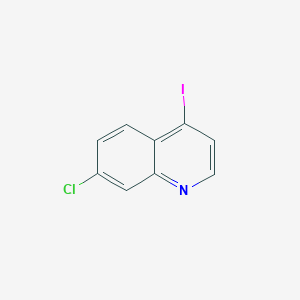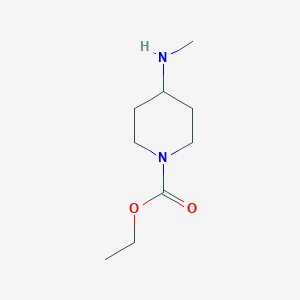
Tert-butyl 4-cyanobenzylcarbamate
Descripción general
Descripción
Tert-butyl 4-cyanobenzylcarbamate (TBC) is an organocyanobenzylcarbamate compound that is widely used in synthetic organic chemistry and is used in a variety of applications. It is a versatile reagent used in a variety of synthetic transformations, such as the synthesis of amides, esters, and peptides. It has also been used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, TBC has been used in the synthesis of a variety of other compounds, such as polymers, dyes, and other materials.
Aplicaciones Científicas De Investigación
1. Fragrance Metabolism and Excretion
In a study on the human metabolism and excretion kinetics of lysmeral, a synthetic fragrance compound closely related to tert-butyl 4-cyanobenzylcarbamate, Scherer et al. (2017) found it used in various consumer products. The study identified specific biomarkers in human urine for monitoring exposure to this compound, which can be essential in understanding the environmental and health impacts of these fragrance compounds (Scherer et al., 2017).
2. Biodegradable Polymer Development
Dewit and Gillies (2009) discussed the development of polymers linked by carbamate linkages, which are relevant to the structure of tert-butyl 4-cyanobenzylcarbamate. These polymers, when combined with protective end-caps like tert-butylcarbamate (Boc), showcase potential in medical devices, drug delivery vehicles, and tissue engineering due to their unique biodegradation properties (Dewit & Gillies, 2009).
3. Anticancer Activity of Related Compounds
Mukhopadhyay et al. (2015) synthesized complexes containing a structure similar to tert-butyl 4-cyanobenzylcarbamate. These complexes showed potential in binding to DNA and proteins, indicating potential applications in anticancer therapies (Mukhopadhyay et al., 2015).
4. Extraction of Rubidium
Wang, Che, and Qin (2015) used a compound structurally similar to tert-butyl 4-cyanobenzylcarbamate in the extraction of rubidium from brine sources. This highlights its potential application in the extraction and purification of specific elements, which is crucial in various industrial processes (Wang, Che, & Qin, 2015).
5. Polymer Stabilization
Yachigo et al. (1988) researched using derivatives structurally similar to tert-butyl 4-cyanobenzylcarbamate as stabilizers for polymers. This study highlights the compound's potential application in enhancing the thermal stability of polymers, particularly in oxygen-free environments (Yachigo et al., 1988).
Propiedades
IUPAC Name |
tert-butyl N-[(4-cyanophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h4-7H,9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGBJBDHEYDWEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445082 | |
| Record name | TERT-BUTYL 4-CYANOBENZYLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-cyanobenzylcarbamate | |
CAS RN |
66389-80-8 | |
| Record name | TERT-BUTYL 4-CYANOBENZYLCARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Boc-aminomethyl-benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(Imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1588982.png)

![5-Chloro-7-methyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B1588988.png)





